![molecular formula C16H18O2 B030893 rac-1-(3-Benzyloxyphenyl)-1-propanol CAS No. 49646-55-1](/img/structure/B30893.png)
rac-1-(3-Benzyloxyphenyl)-1-propanol
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the racemic substrates required for biotransformation were prepared in 4–8 linear steps using either a Bischler–Napieralski cyclization or a C1–Cα alkylation approach . This chemoenzymatic synthesis was applied to the preparation of fourteen enantiomerically pure alkaloids .Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
“rac-1-(3-Benzyloxyphenyl)-1-propanol” serves as a chiral building block in asymmetric synthesis. Its racemic form can be resolved into enantiomerically pure compounds, which are crucial for creating pharmaceuticals with specific enantiomeric activity. This compound can undergo various chemical transformations, such as oxidation or reduction, to yield new chiral molecules that retain their stereochemistry .
Catalysis
In the field of catalysis, “rac-1-(3-Benzyloxyphenyl)-1-propanol” is used to study the mechanisms of racemization and asymmetric catalysis. It acts as a substrate in transfer hydrogenation reactions catalyzed by ruthenacycles and iridacycles, which are important for producing enantiomerically enriched products from racemic mixtures .
Pharmaceutical Research
This compound finds applications in pharmaceutical research, particularly in the development of new drugs. It can be used as a precursor for synthesizing various pharmacologically active molecules. Its benzyloxyphenyl group is a common moiety in many drug molecules, and modifications to this basic structure can lead to the discovery of new therapeutic agents .
Organic Synthesis
“rac-1-(3-Benzyloxyphenyl)-1-propanol” is a versatile intermediate in organic synthesis. It can be used to synthesize a wide range of organic compounds, including esters, amides, and other alcohols. Its reactivity allows for selective transformations, making it a valuable tool for synthetic chemists .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material for chromatographic analysis. It helps in the calibration of instruments and ensures the accuracy of analytical methods when determining the presence of similar compounds in various samples .
Material Science
The applications of “rac-1-(3-Benzyloxyphenyl)-1-propanol” extend to material science, where it can be involved in the synthesis of new polymers or as a modifying agent to alter the properties of existing materials. Its phenolic structure can be incorporated into polymers to enhance their stability, rigidity, or to introduce specific functional groups .
properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,16-17H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZXYQVQZECKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591339 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-(3-Benzyloxyphenyl)-1-propanol | |
CAS RN |
49646-55-1 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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